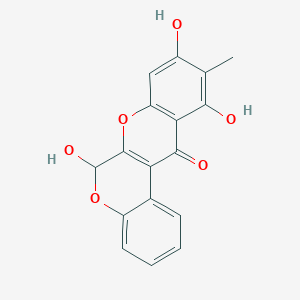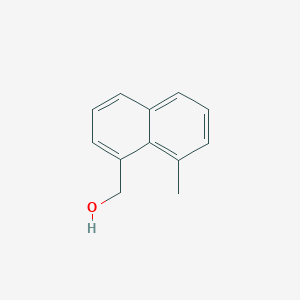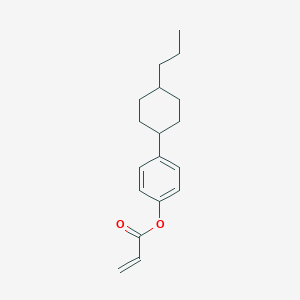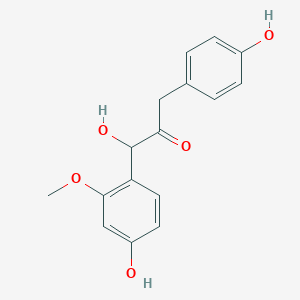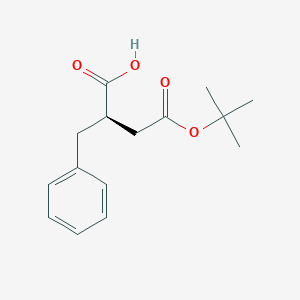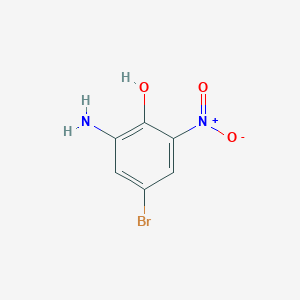![molecular formula C10H17NO2 B173898 N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide CAS No. 199395-81-8](/img/structure/B173898.png)
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide
概要
説明
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide, also known as HOCPCA, is a synthetic compound that has been studied for its potential therapeutic uses. It belongs to a class of compounds called fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In
科学的研究の応用
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been studied for its potential therapeutic uses in a variety of conditions, including pain, inflammation, and neurological disorders. It has been shown to have analgesic effects in animal models of pain, and has also been studied for its potential to treat inflammatory conditions such as arthritis. In addition, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been investigated for its potential to treat neurological disorders such as anxiety and depression.
作用機序
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that have been shown to have anti-inflammatory and analgesic effects. By inhibiting FAAH, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
生化学的および生理学的効果
The biochemical and physiological effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide are related to its mechanism of action. By increasing the levels of endocannabinoids in the body, N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in lab experiments is that it is a selective inhibitor of FAAH, meaning that it specifically targets this enzyme without affecting other enzymes in the body. This makes it a useful tool for studying the role of FAAH in various conditions. One limitation of using N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide is that it has a short half-life in the body, meaning that it may not be effective for long-term treatments.
将来の方向性
There are several future directions for research on N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide. One area of interest is its potential to treat pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide in humans. In addition, further research is needed to understand the potential side effects of N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide and to develop more selective FAAH inhibitors. Finally, more research is needed to understand the role of endocannabinoids in the body and their potential therapeutic uses.
特性
CAS番号 |
199395-81-8 |
|---|---|
製品名 |
N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide |
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC名 |
N-[4-(hydroxymethyl)cyclopent-2-en-1-yl]butanamide |
InChI |
InChI=1S/C10H17NO2/c1-2-3-10(13)11-9-5-4-8(6-9)7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,11,13) |
InChIキー |
PVRSHAUROLANIJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1CC(C=C1)CO |
正規SMILES |
CCCC(=O)NC1CC(C=C1)CO |
同義語 |
Butanamide, N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

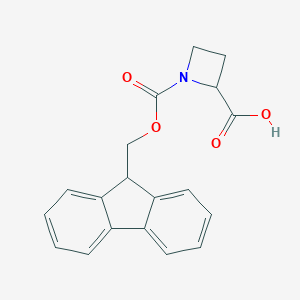

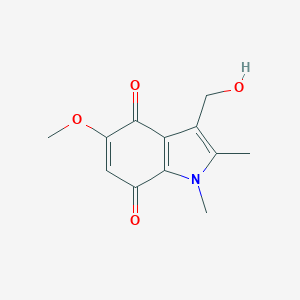

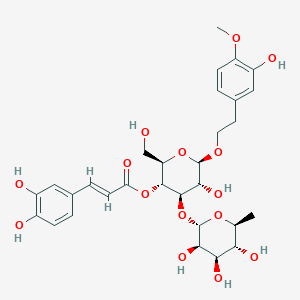
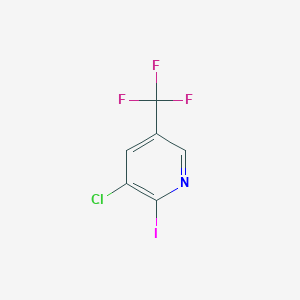
![Dimethylsilyloxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane](/img/structure/B173840.png)
![7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B173845.png)
